molecular formula C10H12N2O4 B11823259 4-Nitro-D-Homophe

4-Nitro-D-Homophe

Cat. No.: B11823259
M. Wt: 224.21 g/mol
InChI Key: YLRIJQHXHLYYBA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-DL-homophenylalanine is a synthetic amino acid derivative with the chemical formula C10H12N2O4 It is characterized by the presence of a nitro group (-NO2) attached to the phenyl ring, which is part of the homophenylalanine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-DL-homophenylalanine typically involves the nitration of DL-homophenylalanine. The process can be summarized as follows:

    Nitration Reaction: DL-homophenylalanine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3), to introduce the nitro group onto the phenyl ring.

    Purification: The reaction mixture is then neutralized and purified using techniques such as recrystallization or chromatography to obtain pure 4-Nitro-DL-homophenylalanine.

Industrial Production Methods

While specific industrial production methods for 4-Nitro-DL-homophenylalanine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-DL-homophenylalanine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-Amino-DL-homophenylalanine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-DL-homophenylalanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Nitro-DL-homophenylalanine involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. These interactions can affect various biochemical pathways, making it a valuable tool in studying enzyme mechanisms and protein functions.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-DL-phenylalanine: Similar in structure but lacks the additional carbon in the side chain.

    DL-homophenylalanine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Phenylalanine: A naturally occurring amino acid without the nitro group or extended side chain.

Uniqueness

4-Nitro-DL-homophenylalanine is unique due to the presence of both the nitro group and the extended side chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

(2R)-2-amino-4-(4-nitrophenyl)butanoic acid

InChI

InChI=1S/C10H12N2O4/c11-9(10(13)14)6-3-7-1-4-8(5-2-7)12(15)16/h1-2,4-5,9H,3,6,11H2,(H,13,14)/t9-/m1/s1

InChI Key

YLRIJQHXHLYYBA-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC=C1CC[C@H](C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.